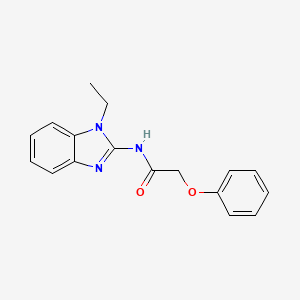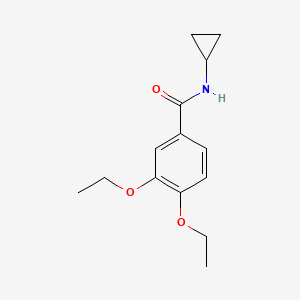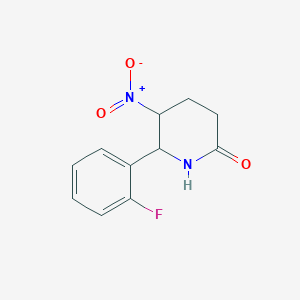![molecular formula C20H32N2O B5356034 (2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one](/img/structure/B5356034.png)
(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone core with tert-butyl and dimethylamino substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexanone core: This can be achieved through a series of aldol condensations and cyclizations.
Introduction of tert-butyl and dimethylamino groups: These groups are introduced through nucleophilic substitution reactions, often using tert-butyl chloride and dimethylamine as reagents.
Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Tert-butyl chloride, dimethylamine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substituents.
tert-Butyl carbamate: A compound with a tert-butyl group and carbamate functionality.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
Uniqueness
(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one is unique due to its combination of tert-butyl and dimethylamino groups on a cyclohexanone core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
(2E,6E)-4-tert-butyl-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-20(2,3)18-14-16(10-8-12-21(4)5)19(23)17(15-18)11-9-13-22(6)7/h8-13,18H,14-15H2,1-7H3/b12-8+,13-9+,16-10+,17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARQHGPYVQFKHZ-ULVYIGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC=CN(C)C)C(=O)C(=CC=CN(C)C)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1C/C(=C\C=C\N(C)C)/C(=O)/C(=C/C=C/N(C)C)/C1)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-amino-5-methylpyrimidin-2-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5355970.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5355978.png)

![3-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5355986.png)
![6-ethyl-7-methyl-3-[(phenylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5355989.png)
![3-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5355990.png)
![N-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B5355997.png)

![methyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5356028.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5356037.png)



